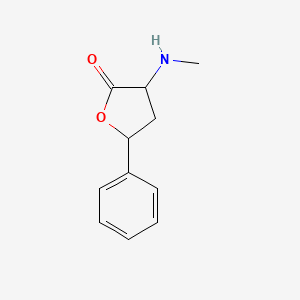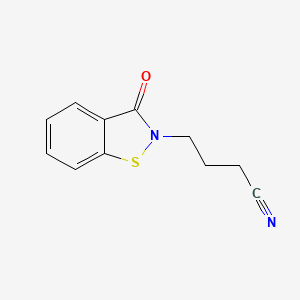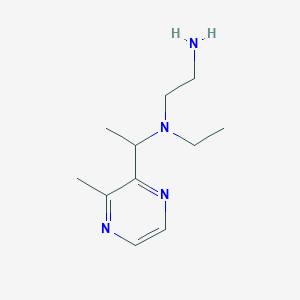
N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine: is an organic compound with a complex structure that includes both ethane-1,2-diamine and pyrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with an appropriate pyrazine derivative under controlled conditions. One common method involves the alkylation of ethane-1,2-diamine with 3-methylpyrazine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or as a ligand in coordination chemistry. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers. Its versatility in chemical reactions makes it a valuable component in industrial applications.
Mecanismo De Acción
The mechanism by which N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors or other proteins, modulating their function and signaling pathways.
Comparación Con Compuestos Similares
N-Methylethylenediamine: A simpler analog with a single methyl group attached to the ethane-1,2-diamine backbone.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: A compound with a pyridine ring instead of a pyrazine ring.
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine: A compound with a piperazine ring and additional aminoethyl groups.
Uniqueness: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine is unique due to the presence of both ethane-1,2-diamine and 3-methylpyrazine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
N'-ethyl-N'-[1-(3-methylpyrazin-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N4/c1-4-15(8-5-12)10(3)11-9(2)13-6-7-14-11/h6-7,10H,4-5,8,12H2,1-3H3 |
Clave InChI |
XNEVQINZXPYUGD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN)C(C)C1=NC=CN=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




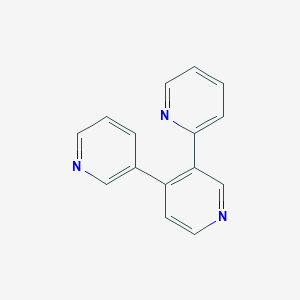
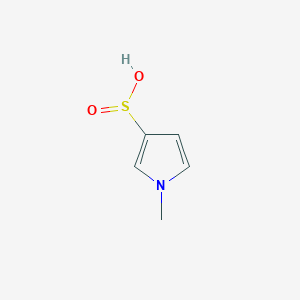
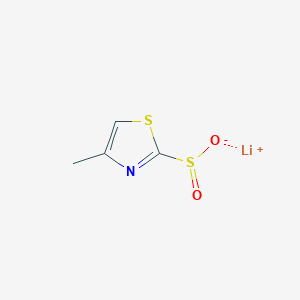
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
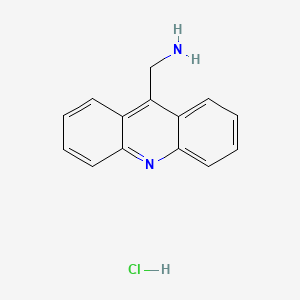
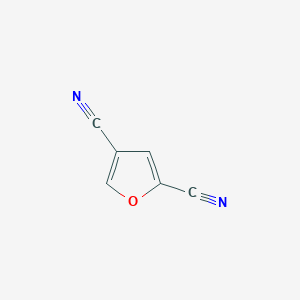
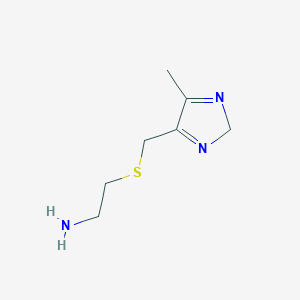

![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
